molecular formula C20H26N2O3 B251346 N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide

N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide

Cat. No.: B251346
M. Wt: 342.4 g/mol
InChI Key: MCYLLDYDHQBNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide, also known as DMMDA, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a chemist and pharmacologist known for his work on psychoactive substances. DMMDA has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the hallucinogenic effects of certain psychoactive substances. It also has affinity for dopamine receptors, particularly the D2 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in animal models, including changes in behavior, locomotion, and body temperature. It has also been shown to affect neurotransmitter levels in the brain, particularly serotonin and dopamine, which are involved in the regulation of mood, cognition, and motor function.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide as a research tool is its selectivity for certain receptors, which allows for the study of specific physiological processes. However, its psychoactive properties may also pose a limitation, as it can affect behavior and cognition in animal models, which may confound the interpretation of results.

Future Directions

Future research on N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide could focus on its potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs targeting serotonin and dopamine receptors. It could also be studied further to elucidate its mechanism of action and its effects on other physiological processes. Additionally, the development of more selective analogs of this compound could be explored to overcome some of its limitations as a research tool.

Synthesis Methods

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide involves several steps, starting from the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. Finally, the amine is acylated with 4-(diethylamino)-2-methylbenzoic acid chloride to yield this compound.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide has been studied for its potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. It has been shown to have affinity for several receptors in the central nervous system, including serotonin and dopamine receptors, which are involved in various physiological processes such as mood regulation, cognition, and motor function.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-6-22(7-2)16-8-9-19(14(3)10-16)21-20(23)15-11-17(24-4)13-18(12-15)25-5/h8-13H,6-7H2,1-5H3,(H,21,23)

InChI Key

MCYLLDYDHQBNTN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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